molecular formula C₁₇H₂₄O₃ B1663509 (E)-[6]-Dehydroparadol CAS No. 878006-06-5

(E)-[6]-Dehydroparadol

Cat. No.: B1663509
CAS No.: 878006-06-5
M. Wt: 276.4 g/mol
InChI Key: AXMBOMODZLJDKX-PKNBQFBNSA-N
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Description

(E)-6-Dehydroparadol is a naturally occurring compound found in ginger It is a derivative of paradol, which is known for its pungent taste and potential health benefits

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-6-Dehydroparadol typically involves the dehydrogenation of paradol. One common method is the use of a palladium-catalyzed dehydrogenation reaction. The reaction conditions often include a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of (E)-6-Dehydroparadol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions: (E)-6-Dehydroparadol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives of (E)--Dehydroparadol.

Scientific Research Applications

(E)-6-Dehydroparadol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in treating various ailments, including cancer and cardiovascular diseases.

    Industry: Utilized in the production of flavoring agents and fragrances due to its pungent taste and aroma.

Mechanism of Action

The mechanism of action of (E)-6-Dehydroparadol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to reduced inflammation and oxidative stress.

Comparison with Similar Compounds

(E)-6-Dehydroparadol can be compared with other similar compounds, such as:

    Paradol: The parent compound, known for its pungent taste and health benefits.

    Gingerol: Another compound found in ginger, known for its anti-inflammatory and antioxidant properties.

    Shogaol: A compound with similar chemical structure and biological activities.

Uniqueness: (E)-6-Dehydroparadol stands out due to its unique dehydrogenated structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMBOMODZLJDKX-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53172-10-4
Record name Dehydroparadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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